molecular formula C16H14IN3O2 B1665055 N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 189290-58-2

N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine

Cat. No.: B1665055
CAS No.: 189290-58-2
M. Wt: 407.21 g/mol
InChI Key: FGCLAQLIXMAIHT-UHFFFAOYSA-N
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Scientific Research Applications

AG-1557 has a wide range of scientific research applications, including:

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could involve further studying its chemical properties and potential applications. This could include investigating its reactivity, stability, and possible uses in fields such as medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

AG-1557 is synthesized through a series of chemical reactions involving the formation of quinazoline derivatives. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of AG-1557 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

AG-1557 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further modified for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AG-1557

AG-1557 is unique in its high specificity and potency as an epidermal growth factor receptor tyrosine kinase inhibitor. Its structure allows for strong binding affinity to the epidermal growth factor receptor, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14IN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCLAQLIXMAIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10877962
Record name N-(3-IODOPHYENYL)-6,7-DIMETHOXYOXY-4-QUINAZOLINA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10877962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189290-58-2
Record name N-(3-IODOPHYENYL)-6,7-DIMETHOXYOXY-4-QUINAZOLINA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10877962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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